molecular formula C26H24F4N4O3 B10969558 N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide

N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide

Cat. No.: B10969558
M. Wt: 516.5 g/mol
InChI Key: NVHGFKUAVMHEGS-UHFFFAOYSA-N
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Description

N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, a piperidine ring, and a furan-2-carboxamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the piperidine ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and an appropriate leaving group.

    Attachment of the furan-2-carboxamide moiety: This step involves coupling the benzimidazole intermediate with a furan-2-carboxylic acid derivative, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole core may yield benzimidazole N-oxides, while reduction of nitro groups would produce corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzimidazole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring and furan-2-carboxamide moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with a benzimidazole core, such as albendazole and mebendazole, are known for their antiparasitic activity.

    Piperidine derivatives: Compounds like piperidine and its derivatives are widely used in pharmaceuticals and agrochemicals.

    Furan-2-carboxamide derivatives: These compounds are known for their diverse biological activities.

Uniqueness

N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide is unique due to its combination of structural features, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C26H24F4N4O3

Molecular Weight

516.5 g/mol

IUPAC Name

N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C26H24F4N4O3/c27-17-14-18(28)23(30)24(22(17)29)36-15-16-8-9-21(37-16)25(35)32-26-31-19-6-2-3-7-20(19)34(26)13-12-33-10-4-1-5-11-33/h2-3,6-9,14H,1,4-5,10-13,15H2,(H,31,32,35)

InChI Key

NVHGFKUAVMHEGS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(O4)COC5=C(C(=CC(=C5F)F)F)F

Origin of Product

United States

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